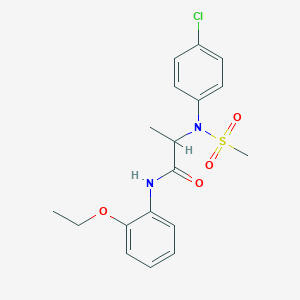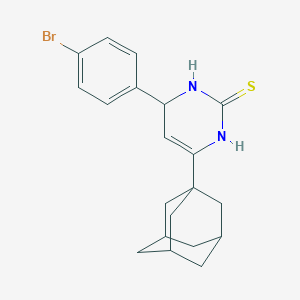![molecular formula C14H20BrNO4S B4178899 4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4178899.png)
4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDM, and it has been shown to have a variety of biochemical and physiological effects that make it an important tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of BDM is complex and not fully understood. However, it is known that BDM acts by binding to specific sites on the ion channel protein, which inhibits its activity. This inhibition can be reversible or irreversible, depending on the specific ion channel and the conditions of the experiment.
Biochemical and Physiological Effects:
BDM has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. For example, BDM has been shown to inhibit the activity of certain ion channels in cardiac muscle cells, which can lead to changes in heart rate and rhythm. BDM has also been shown to affect the activity of ion channels in neurons, which can lead to changes in neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDM is its specificity for certain ion channels. This makes it a valuable tool for studying the function of these channels in cells. However, BDM also has limitations, such as its potential toxicity and the fact that it may not be effective for all types of ion channels.
Orientations Futures
There are many potential future directions for research involving BDM. One area of interest is the development of new compounds that are more specific and effective for certain types of ion channels. Another area of interest is the use of BDM in the study of other biological processes, such as cell signaling and gene expression. Additionally, the potential therapeutic applications of BDM in the treatment of certain diseases are also an area of interest for future research.
Applications De Recherche Scientifique
BDM has been used extensively in scientific research as a tool for studying a variety of biological processes. One of the most common applications of BDM is in the study of ion channels. BDM has been shown to inhibit the activity of certain ion channels, making it a valuable tool for studying the function of these channels in cells.
Propriétés
IUPAC Name |
4-(4-bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-4-19-14-7-12(5-6-13(14)15)21(17,18)16-8-10(2)20-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMZXPCROGGSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)

![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)

![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)
![N-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178864.png)
![1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4178869.png)
![2-{[3-oxo-3-(1-piperidinyl)propyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4178876.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178909.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)
